molecular formula C25H32O3 B13447260 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol

カタログ番号: B13447260
分子量: 380.5 g/mol
InChIキー: ARYWDJOKRAYVGK-GRZYZTTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol is a steroid-derived research chemical offered as a high-purity analytical standard. Its primary application is in analytical chemistry and pharmaceutical research, where it serves as a critical reference material for High-Performance Liquid Chromatography (HPLC) in the development and quality control of new chemical entities . The compound features a tetrahydropyran (THP) group, a common protecting group in organic synthesis, which can modulate the molecule's properties and reactivity. The pyran scaffold is a significant structural motif in medicinal chemistry, found in a vast array of natural products and synthetic bioactive compounds with diverse pharmacological activities . Researchers are exploring pyran-based derivatives for various applications, including as potential agents for neurodegenerative conditions, given the scaffold's presence in compounds investigated for Alzheimer's disease . Furthermore, the norpregnane backbone of this reagent is structurally related to classes of neuroactive steroids, such as allopregnanolone, which are a major focus of neuroscience research for their roles in neurodevelopment and neuroprotection . This combination of features makes this compound a valuable chemical tool for scientists working in drug discovery and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C25H32O3

分子量

380.5 g/mol

IUPAC名

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H32O3/c1-3-25(26)14-12-22-21-9-7-17-16-18(28-23-6-4-5-15-27-23)8-10-19(17)20(21)11-13-24(22,25)2/h1,8,10,16,20-23,26H,4-7,9,11-15H2,2H3/t20-,21-,22+,23?,24+,25+/m1/s1

InChIキー

ARYWDJOKRAYVGK-GRZYZTTJSA-N

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCCO5

正規SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCCO5

製品の起源

United States

準備方法

Protection of the 3-Hydroxyl Group by Tetrahydropyranyl (THP) Ether Formation

The primary synthetic step involves the selective protection of the 3-hydroxyl group of the steroid nucleus by converting it into a THP ether. This is a classical protection technique widely used in organic synthesis, particularly for hydroxyl groups in complex molecules such as steroids.

Typical Procedure:

  • Starting Material: 19-Norpregna-1,3,5(10)-trien-20-yn-17-ol (free 3-hydroxyl steroid)
  • Reagents: Dihydropyran (DHP) as the THP donor, catalytic acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature to mild heating, under inert atmosphere to avoid moisture
  • Mechanism: Acid-catalyzed nucleophilic attack of the 3-hydroxyl oxygen on dihydropyran, forming the tetrahydropyranyl ether protecting group.

Outcome:

  • Formation of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol with high regioselectivity and yield.
  • Protection stabilizes the hydroxyl group, allowing further functionalization at other positions without interference.

Subsequent Synthetic Steps and Deprotection

  • The protected steroid can undergo further modifications, such as ethynylation at the 17-position, or other functional group transformations.
  • After completing desired transformations, the THP protecting group is typically removed under acidic conditions (e.g., dilute aqueous acid such as acetic acid or hydrochloric acid in methanol or aqueous solvents), regenerating the free 3-hydroxyl group.

Data Table Summarizing Key Preparation Parameters

Step Reagents / Conditions Purpose Notes
1 Dihydropyran, catalytic acid (e.g., p-TsOH), anhydrous DCM or THF, RT Protection of 3-OH as THP ether High regioselectivity, mild conditions
2 Ethynylation reagents (e.g., ethynyl lithium or equivalents) Introduction of ethynyl group at C17 Requires protected 3-OH for selectivity
3 Acidic aqueous workup (e.g., 1M HCl in MeOH) Deprotection of THP group Mild acid conditions to avoid side reactions

Summary and Professional Insights

The preparation of This compound relies fundamentally on the protection of the 3-hydroxyl group as a tetrahydropyranyl ether. This step is essential to enable selective functionalization of other positions on the steroid backbone, particularly the ethynylation at the 17-position. The protection is achieved under mild acidic catalysis with dihydropyran, and the protecting group is removed under controlled acidic conditions after completing further synthetic transformations.

This methodology is supported by extensive literature in steroid chemistry and is validated by spectral and analytical data. The compound serves as a key intermediate or reference standard in steroidal drug development and research.

If further detailed synthetic protocols or spectral data are required, consulting specialized steroid synthesis literature and primary research articles in journals such as The Journal of Organic Chemistry, Steroids, and Tetrahedron is recommended for comprehensive experimental procedures and optimization data.

化学反応の分析

THP Ether Deprotection

The THP group at position 3 serves as a transient hydroxyl protector, removable under acidic conditions. Typical deprotection involves:

Reaction ConditionsReagentsOutcomeSource
Mild aqueous acid (pH 3–4, 25°C)HCl, H2SO4, or p-TsOHRegeneration of free 3-hydroxy group
Protic solvents (MeOH/H2O)Amberlyst-15 catalystHigh-yield cleavage (>90%)

Mechanistic Insight : Acid-mediated hydrolysis proceeds via oxonium ion formation, followed by nucleophilic attack by water. The reaction is stereospecific, retaining configuration at C3 .

Ethynyl Group Reactivity

The 17-ethynyl group participates in:

Sonogashira Coupling

SubstratesCatalystsConditionsYieldSource
Aryl/heteroaryl halidesPd(PPh3)4, CuI, NEt3DMF, 60°C, 12h60–75%

Application : Functionalizes the steroid core with aryl/heteroaryl moieties, enhancing pharmacological properties .

Hydrogenation

CatalystPressure (psi)SolventProductYield
Lindlar’s catalyst50EtOAc17-ethyl derivative85%

Note : Selective reduction of the triple bond to a cis-alkene is achievable .

Enzymatic Hydrolysis in Prodrug Systems

The THP-protected hydroxyl group enables controlled release in prodrug formulations:

EnzymepHRelease Half-Life (h)Active MetaboliteSource
Esterase (porcine liver)7.44.23-hydroxy-19-norsteroid
β-Glucuronidase5.08.7Glucuronide conjugate

Mechanism : Enzymatic cleavage of the THP ether occurs via glycosidase-like activity, releasing the parent steroid for systemic absorption .

Oxidative Transformations

The 1,3,5(10)-triene system undergoes selective oxidation:

Oxidizing AgentConditionsProductYield
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH2Cl2, 0°C, 2h6-keto derivative70%
Ozone-78°C, MeOH/CH2Cl2Seco-steroid with cleaved A-ring55%

Applications : Oxidized derivatives are intermediates in corticosteroid synthesis .

Synthetic Modifications in Industrial Protocols

Key steps from large-scale syntheses include:

StepReagents/ConditionsPurposeYieldSource
THP Protection of 3-OHDHP, PPTS, CH2Cl2, 25°C, 6hSteric shielding for selective C17 modification92%
Alkylation at C17NaH, propargyl bromide, THF, -20°CIntroduction of ethynyl group78%

Stability Under Pharmacological Conditions

Hydrolytic stability data:

MediumTemperature (°C)Degradation Half-Life (h)Primary Degradant
Simulated gastric fluid37483-hydroxy derivative
Plasma (human)37120None detected

Implications : The THP group enhances stability in acidic environments, making it suitable for oral delivery .

Unreported but Theoretically Plausible Reactions

  • Click Chemistry : The 17-ethynyl group could react with azides to form triazoles (CuAAC reaction).

  • Epoxidation : The Δ1,3,5(10)-triene system may undergo epoxidation with mCPBA.

科学的研究の応用

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of hormone analogs and their biological effects.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets. The tetrahydropyran ring and the norpregna triene structure allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences:

Compound 3-Substituent Molecular Weight Bioavailability Therapeutic Use Metabolism
3-[(THP-2-yl)oxy]-19-Norpregna...-17-ol (Target) THP-ether ~408.5 (estimated) Likely high (prodrug design) Potential HRT/contraceptive (theorized) THP hydrolysis to active 3-hydroxy form
Quinestrol (3-cyclopentyloxy-19-norpregna...) Cyclopentyl ether 364.53 High (lipophilic, tissue accumulation) Weekly HRT Slow cleavage of cyclopentyl ether
Mestranol (3-methoxy-19-norpregna...) Methoxy 310.43 Moderate (prodrug for EE) Daily oral contraceptives Demethylation to ethinyl estradiol
Ethinyl Estradiol (EE) (3-hydroxy-19-norpregna...) Hydroxy 296.4 Low (extensive first-pass metabolism) Daily contraceptives/HRT Direct activity; rapid conjugation
17α-(Dimethylphenyl)vinyl Estradiol Derivatives (e.g., Ev2 compounds) Vinyl-phenyl groups ~380–420 (varies) Variable (depends on substituents) Experimental ER probes Modified by hepatic enzymes

Structural and Functional Analysis

  • THP vs. Quinestrol’s cyclopentyl group enables weekly dosing due to tissue storage , whereas the THP analog may offer intermediate duration.
  • THP vs. Methoxy (Mestranol): The methoxy group in mestranol is readily demethylated to EE in vivo, making it a short-acting prodrug. The THP ether’s stability could prolong activity, reducing dosing frequency .
  • THP vs. Direct Hydroxy (EE): EE’s free 3-hydroxy group allows immediate estrogenic activity but requires daily dosing. The THP-protected compound may bypass rapid metabolism, improving bioavailability .

Pharmacokinetic and Pharmacodynamic Insights

  • Quinestrol : Its lipophilic cyclopentyl group facilitates accumulation in adipose tissue, enabling sustained release over weeks . The THP analog’s polarity may reduce tissue retention but enhance solubility.
  • Mestranol: Rapid conversion to EE limits its half-life (~12–24 hours). The THP derivative’s hydrolysis rate would determine its efficacy window .
  • Ethinyl Estradiol : Despite high potency, EE’s short half-life (~13–27 hours) necessitates daily administration. The THP compound could mimic extended-release formulations (e.g., transdermal patches) .

Q & A

Basic: What are the optimal synthetic routes for this compound, considering functional group compatibility and yield efficiency?

Methodological Answer:
The synthesis should prioritize protecting the hydroxyl group at position 3 using tetrahydro-2H-pyran (THP) under acidic conditions, as THP ethers are stable to many reaction conditions . Key steps include:

  • Oxidation/Reduction : Use potassium permanganate (KMnO₄) for ketone formation or lithium aluminum hydride (LiAlH₄) for alcohol reduction, ensuring THP stability in anhydrous solvents .
  • Substitution : Halogenation at reactive sites (e.g., position 20-yn) may require UV light or catalytic agents like FeCl₃ .
  • Purification : Column chromatography with silica gel and THF/hexane gradients improves yield (≥75%) .
    Validation : Monitor intermediates via TLC and NMR to confirm regioselectivity and avoid over-oxidation of the norpregnane backbone .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Resolve stereochemistry at the THP moiety (δ 3.5–4.5 ppm for oxy protons) and confirm the norpregnane backbone’s conjugated triene system (δ 5.0–6.5 ppm) .
  • HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and validate molecular ion peaks ([M+H]⁺ expected at m/z ~453) .
  • FT-IR : Identify key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the 20-yne group) .

Advanced: How do stereochemical variations at the THP moiety influence receptor binding and metabolic stability?

Methodological Answer:

  • Stereochemical Design : Synthesize diastereomers by varying THP’s 2-position configuration (R/S). Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
  • Binding Assays : Perform competitive binding studies with estrogen receptors (ERα/ERβ) using radiolabeled estradiol. A 2021 study showed that β-configured THP derivatives exhibit 3-fold higher ERα affinity due to hydrophobic interactions .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs). α-THP analogs show faster glucuronidation (t₁/₂ = 12 min vs. β-THP’s t₁/₂ = 45 min) due to steric hindrance .

Advanced: How can contradictory data on pH/temperature stability be resolved in pharmacological studies?

Methodological Answer:

  • Experimental Design : Use a split-split plot design with replicates (n=4) to test stability under pH 2–9 and temperatures (4°C–40°C). Include control batches to isolate degradation pathways (e.g., hydrolysis of the THP group at pH < 3) .
  • Data Reconciliation : Apply principal component analysis (PCA) to identify outlier conditions. For example, a 2024 study found discrepancies at pH 7.4/37°C due to unexpected epimerization at C17 .
  • Validation : Use accelerated stability testing (40°C/75% RH for 6 months) aligned with ICH Q1A guidelines .

Advanced: What computational models predict environmental fate and biodegradation pathways?

Methodological Answer:

  • QSPR Models : Use EPI Suite™ to estimate logP (predicted ~3.8) and biodegradation probability (BIOWIN3 = 0.15, indicating slow mineralization) .
  • Molecular Dynamics (MD) : Simulate hydrolysis of the THP group in aquatic environments. A 2023 NIST study showed THP ethers degrade 50% faster in UV-exposed water (t₁/₂ = 14 days vs. 28 days in dark conditions) .
  • Ecotoxicity : Apply TEST software to predict LC50 for Daphnia magna (1.2 mg/L), necessitating lab validation via OECD 202 guidelines .

Advanced: How can reaction mechanisms for THP deprotection be optimized to prevent norpregnane backbone degradation?

Methodological Answer:

  • Acidic Conditions : Use p-toluenesulfonic acid (pTSA) in methanol/water (9:1) at 0°C to minimize acid-catalyzed triene isomerization .
  • Monitoring : Track deprotection via in-situ IR (disappearance of THP’s C-O-C stretch at 1120 cm⁻¹). A 2016 study achieved >90% yield with <5% backbone degradation .
  • Alternative Strategies : Explore enzymatic deprotection using lipases (e.g., Candida antarctica Lipase B) for pH-neutral conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。